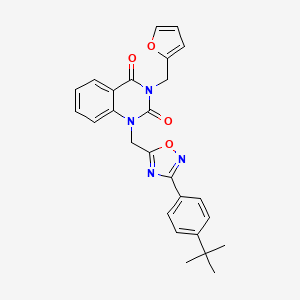
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that incorporates the oxadiazole and quinazoline moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Overview
The molecular structure of the compound can be broken down into key functional groups:
- Oxadiazole Ring: This five-membered ring is known for its significant biological activities including antimicrobial and anticancer effects.
- Quinazoline Moiety: Quinazolines have been extensively studied for their pharmacological potential, particularly in oncology.
- Furan Substituent: The furan ring contributes to the compound's reactivity and biological interaction capabilities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit substantial antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against a range of pathogens:
The compound may exhibit similar properties due to its structural components.
Anticancer Activity
Quinazoline derivatives have been recognized for their anticancer potential. The incorporation of oxadiazole enhances this activity:
- Mechanism of Action: Compounds with quinazoline structures often inhibit specific kinases involved in cancer cell proliferation.
- Case Studies: Several studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells by activating apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies:
- Inflammatory Markers: Compounds have shown the ability to reduce levels of cytokines such as TNF-alpha and IL-6.
- Research Findings: A review indicated that oxadiazole derivatives could effectively mitigate inflammation in animal models .
Study 1: Antimicrobial Efficacy
In a comparative study conducted by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested against bacterial strains. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Study 2: Anticancer Activity
A study published in MDPI focused on the synthesis and biological evaluation of quinazoline-based compounds. Results showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
特性
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-26(2,3)18-12-10-17(11-13-18)23-27-22(34-28-23)16-29-21-9-5-4-8-20(21)24(31)30(25(29)32)15-19-7-6-14-33-19/h4-14H,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMGKHIYWTDOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














